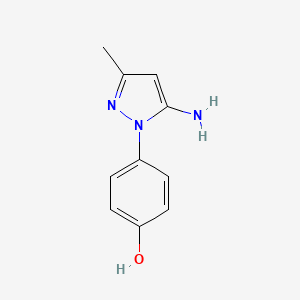

4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(5-amino-3-methylpyrazol-1-yl)phenol |

InChI |

InChI=1S/C10H11N3O/c1-7-6-10(11)13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,11H2,1H3 |

InChI Key |

MHTFWOKOHNVHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The anticipated signals for this compound are:

Phenolic Hydroxyl Proton (-OH): A broad singlet, typically in the downfield region (δ 9.0-10.0 ppm), whose chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Phenol Ring): The para-substituted phenol (B47542) ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the hydroxyl group are expected around δ 6.8-7.0 ppm, while the protons ortho to the pyrazole (B372694) substituent would appear slightly more downfield, around δ 7.4-7.6 ppm.

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group, typically observed in the range of δ 5.0-6.0 ppm.

Pyrazole Ring Proton (=CH-): A sharp singlet for the lone proton on the pyrazole ring at the C4 position, expected around δ 5.5-6.0 ppm.

Methyl Protons (-CH₃): A sharp singlet integrating to three protons, characteristic of the methyl group attached to the pyrazole ring, typically found in the upfield region around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The expected chemical shifts are:

Phenolic Carbon (C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate at approximately δ 155-160 ppm.

Aromatic Carbons: The spectrum would show four signals for the phenyl ring carbons. The carbon ipso to the pyrazole ring would be around δ 130-135 ppm, the carbons ortho and meta to the hydroxyl group would appear in the δ 115-130 ppm range.

Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. The C5 carbon bearing the amino group (C-NH₂) would be significantly upfield, while the C3 carbon attached to the methyl group would be further downfield. mdpi.com

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 10-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -OH (Phenol) | 9.0-10.0 | Broad Singlet | C-OH | 155-160 |

| Aromatic C-H (ortho to -OH) | 6.8-7.0 | Doublet | Aromatic C (ipso to pyrazole) | 130-135 |

| Aromatic C-H (ortho to pyrazole) | 7.4-7.6 | Doublet | Aromatic C-H | 115-130 |

| -NH₂ (Amino) | 5.0-6.0 | Broad Singlet | Pyrazole C-NH₂ | ~150 |

| Pyrazole C-H | 5.5-6.0 | Singlet | Pyrazole C-CH₃ | ~140 |

| -CH₃ (Methyl) | 2.1-2.3 | Singlet | Pyrazole C-H | ~90 |

| -CH₃ | 10-15 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol is expected to display several characteristic absorption bands. nih.gov

O-H and N-H Stretching: A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. Overlapping in this region, typically between 3300-3500 cm⁻¹, are the asymmetric and symmetric N-H stretching vibrations of the primary amino group.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. derpharmachemica.com

C=C and C=N Stretching: The region between 1500-1650 cm⁻¹ is complex, containing absorption bands from C=C stretching vibrations within the aromatic phenol ring and the pyrazole ring, as well as C=N stretching of the pyrazole heterocycle.

N-H Bending: The scissoring vibration of the primary amino group typically results in a medium to strong band around 1600-1640 cm⁻¹.

C-O Stretching: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the para-substituted phenyl ring are characteristic and appear in the 800-850 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3600 | Strong, Broad |

| N-H Stretch (Amino) | 3300-3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3010-3100 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850-2960 | Medium |

| C=C and C=N Stretch (Rings) | 1500-1650 | Medium to Strong |

| N-H Bend (Amino) | 1600-1640 | Medium to Strong |

| C-O Stretch (Phenol) | 1200-1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800-850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Conjugation Analysis

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The spectrum of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol is dominated by π → π* and n → π* transitions due to its conjugated system of aromatic and heteroaromatic rings, along with non-bonding electrons on the nitrogen and oxygen atoms. youtube.com

The extended conjugation between the phenol and pyrazole rings is expected to result in strong absorption bands in the UV region. The presence of auxochromes—the hydroxyl (-OH) and amino (-NH₂) groups—which are electron-donating, causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the unsubstituted parent chromophores. nih.gov

π → π Transitions:* Intense absorption bands, likely in the 250-350 nm range, are expected, corresponding to electronic transitions within the conjugated π-system of the interconnected rings.

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths, arising from the promotion of non-bonding electrons from the nitrogen atoms of the amino and pyrazole groups, and the oxygen of the hydroxyl group, to an anti-bonding π* orbital.

The position of these absorption bands can be sensitive to solvent polarity, with polar solvents often causing shifts in λ_max due to differential stabilization of the ground and excited states. physchemres.org

Table 3: Expected Electronic Transitions for 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol

| Transition Type | Expected λ_max Range (nm) | Description |

|---|---|---|

| π → π | 250-350 | High-intensity absorption due to the conjugated aromatic and heteroaromatic system. |

| n → π | >350 | Low-intensity absorption involving non-bonding electrons on N and O atoms. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol (C₁₀H₁₁N₃O), the exact mass is 189.0902 g/mol .

Molecular Ion Peak ([M]⁺•): The mass spectrum should show a clear molecular ion peak at m/z 189.

Fragmentation Pattern: The fragmentation is influenced by the stability of the resulting ions. Key fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation of phenols involves the loss of a neutral carbon monoxide molecule from the molecular ion, which would lead to a significant peak at m/z 161. docbrown.info

Cleavage of the Pyrazole Ring: The heterocyclic ring can undergo cleavage, leading to various fragment ions.

Loss of Methyl Radical: Ejection of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 174.

Loss of HCN or N₂H: Fragmentation of the aminopyrazole moiety could lead to the loss of small, stable neutral molecules.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol

| m/z Value | Proposed Fragment Identity | Origin |

|---|---|---|

| 189 | [C₁₀H₁₁N₃O]⁺• | Molecular Ion ([M]⁺•) |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical |

| 161 | [M - CO]⁺• | Loss of carbon monoxide from the phenol ring |

| 94 | [C₆H₅OH]⁺• | Cleavage leading to the phenol ion |

| 95 | [C₄H₅N₃]⁺• | Cleavage leading to the aminomethylpyrazole ion |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While specific data for the title compound is not available, analysis of closely related structures allows for a detailed prediction of its solid-state features. nih.govnih.gov

Bond Lengths and Angles: The technique would confirm the expected bond lengths, such as the C-O bond of the phenol and the various C-N and N-N bonds within the pyrazole ring, providing insight into bond order and electron delocalization.

Intermolecular Interactions: The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (N atoms in the pyrazole ring and the -OH oxygen) suggests the formation of an extensive hydrogen-bonding network in the crystal lattice. These interactions would likely link molecules into sheets or three-dimensional arrays, governing the crystal packing and influencing physical properties like melting point.

Table 5: Structural Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Atomic Coordinates | Provides the precise 3D position of every atom. |

| Bond Lengths and Angles | Confirms connectivity and provides insight into bonding. |

| Dihedral (Torsion) Angles | Defines the conformation of the molecule, such as the twist between the two rings. |

| Hydrogen Bonding Network | Details the intermolecular forces that stabilize the crystal structure. |

Tautomeric Equilibrium and its Structural Implications

Prototropic tautomerism is a crucial consideration for 5-aminopyrazoles. The compound can potentially exist in two tautomeric forms: the 5-amino form and the 5-imino form. nih.gov

5-Amino Tautomer: This is the aromatic and generally more stable form, as depicted throughout this article.

5-Imino Tautomer: This non-aromatic tautomer is formed by a formal 1,3-proton shift from the amino group to the C4 position of the pyrazole ring.

The equilibrium between these forms is typically heavily favored towards the aromatic amino tautomer due to its greater stability. However, the position of the equilibrium can be influenced by the solvent and solid-state packing effects. Spectroscopic methods can probe this phenomenon. For instance, IR spectroscopy can distinguish between the N-H stretching and bending modes of an amino group versus the C=N-H vibrations of an imino group. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts, particularly for the pyrazole ring atoms, would differ significantly between the two tautomers, allowing for the detection and quantification of the minor tautomer if present in sufficient concentration. researchgate.net

Coordination Chemistry of Pyrazolyl Phenols

Pyrazole (B372694) and Phenol (B47542) as Ligand Scaffolds in Metal Complexation

Pyrazole and its derivatives are well-established ligands in coordination chemistry, valued for their ability to coordinate to metal ions in various modes. They can act as neutral monodentate ligands, or upon deprotonation, as anionic bridging ligands, facilitating the formation of polynuclear complexes. The presence of multiple nitrogen atoms in the pyrazole ring offers diverse binding sites, influencing the geometry and stability of the resulting metal complexes.

The phenol group, on the other hand, introduces a hydroxyl moiety that can be deprotonated to form a phenolate (B1203915) anion. This anionic oxygen atom is a hard donor, readily coordinating to a wide range of metal ions. The combination of the pyrazole and phenol functionalities within a single molecule, as in 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol, creates a versatile chelating ligand. The spatial arrangement of the pyrazole nitrogen atoms and the phenolic oxygen allows for the formation of stable chelate rings with metal centers, enhancing the thermodynamic stability of the complexes. The additional amino group on the pyrazole ring can further influence the electronic properties and coordination behavior of the ligand.

Synthesis and Characterization of Metal Complexes Involving 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol and its Derivatives

The synthesis of metal complexes with pyrazolyl phenol ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Research on analogous pyrazole-based ligands has demonstrated their ability to form stable complexes with a wide array of transition metals. For instance, Schiff bases derived from pyrazole aldehydes and o-aminophenol have been shown to coordinate with Cu(II) and Co(II) ions. researchgate.netscispace.com Elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic methods (IR, UV-Vis) are commonly employed to characterize these complexes. researchgate.netscispace.com In many cases, these studies suggest octahedral geometries for the metal centers. researchgate.netscispace.com While specific complexes of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol with Pt(II), Ni(II), Zn(II), Fe(II), and La(III) are not extensively documented in the available literature, the known coordination chemistry of similar ligands suggests that this compound would readily form complexes with these metals as well. The nature of the metal ion, its oxidation state, and the reaction conditions would be expected to influence the stoichiometry and geometry of the resulting complexes.

The coordination of pyrazolyl phenol ligands to metal centers can occur through various modes. Typically, the ligand acts as a bidentate N,O-donor, coordinating through one of the nitrogen atoms of the pyrazole ring and the deprotonated oxygen of the phenol group. For example, in complexes of Schiff bases derived from pyrazole aldehydes and o-aminophenol, coordination occurs through the phenolic oxygen and the azomethine nitrogen. researchgate.netscispace.com For 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol, bidentate coordination involving the N2 of the pyrazole ring and the phenolic oxygen is the most probable binding mode. The resulting metal complexes can adopt various geometries, such as square planar for Pt(II) and Ni(II), and tetrahedral or octahedral for Co(II), Cu(II), Zn(II), and Fe(II), depending on the ligand-to-metal ratio and the presence of other coordinating species.

Supramolecular Structures and Crystal Engineering of Pyrazolyl Phenol Complexes

The presence of hydrogen bond donors (N-H from the amino group and O-H from the phenol) and acceptors (N atoms of the pyrazole and the amino group, and the O atom of the phenol) in 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol and its metal complexes provides significant opportunities for the construction of supramolecular architectures. Hydrogen bonding, π-π stacking, and other non-covalent interactions can link individual complex units into one-, two-, or three-dimensional networks.

For example, the crystal structure of 4-[Tris(1H-pyrazol-1-yl)methyl]phenol reveals that molecules associate into dimers through intermolecular O-H···N hydrogen bonds between the hydroxyl groups and pyrazole nitrogen atoms. nih.govnih.gov Additionally, π–π stacking interactions are observed between the phenol rings of these dimers. nih.govnih.gov Similar interactions can be expected in the metal complexes of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol, leading to the formation of extended solid-state structures. The ability to control these intermolecular interactions is a key aspect of crystal engineering, allowing for the design of materials with specific properties. The supramolecular chemistry of pyrazolyl-based metal complexes is a rich field, with non-covalent interactions playing a crucial role in the rational construction of super- and supramolecules. scielo.brscielo.br

Catalytic Applications of Pyrazolyl Phenol Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the metal center.

A significant area of application for pyrazolyl phenol metal complexes is in catalytic oxidation reactions. bohrium.com For instance, copper(II) complexes of pyrazole-based ligands have been investigated for their catecholase-like activity, catalyzing the oxidation of catechols to o-quinones. bohrium.comresearchgate.net The catalytic efficiency of these systems is influenced by the nature of the ligand, the metal salt, and the solvent. bohrium.comresearchgate.net In one study, a Cu(II) complex formed in situ exhibited the highest catecholase-like activity in THF. bohrium.comresearchgate.net Similarly, a Co(II) complex was found to be an effective catalyst for phenoxazinone synthase activity. bohrium.comresearchgate.net

The catalytic oxidation of phenols is another area of interest. Heterogeneous catalysts based on pyrazolone-based oxalamide metal complexes intercalated into Na-montmorillonite have been successfully used for the liquid-phase oxidation of phenol using H₂O₂. nih.gov These examples highlight the potential of metal complexes of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol to act as catalysts for various oxidation reactions. The presence of both electron-donating (amino) and potentially redox-active (phenol) groups could lead to interesting catalytic properties.

Below is a table summarizing the catalytic activity of some pyrazole-based ligand-metal complexes in the oxidation of catechol, which serves as a model for the potential applications of complexes derived from 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol.

| Ligand/Metal Combination | Substrate | Solvent | Catalytic Rate (μmol·L⁻¹·min⁻¹) |

| L6 / Cu(CH₃COO)₂ | Catechol | THF | 5.596 |

| L4 / CoCl₂ | 2-Aminophenol | THF | 2.034 |

| L1 / CuCl₂ | Catechol | Methanol | 0.1458 |

| L2 / CuSO₄ | Catechol | Methanol | 14.115 |

Note: The data in this table is derived from studies on various pyrazole-based ligands and is intended to be illustrative of the catalytic potential of this class of compounds. bohrium.comresearchgate.netmdpi.com

Potential in Metal-Organic Frameworks (MOFs)

The tailored design of organic linkers is a cornerstone of metal-organic framework (MOF) chemistry, allowing for the construction of crystalline porous materials with tunable structures and diverse functionalities. acs.org Pyrazolate-based ligands, in particular, have garnered significant attention for their ability to form robust MOFs with strong metal-nitrogen coordination bonds, often resulting in frameworks with exceptional chemical and thermal stability. nih.gov The compound 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol represents a highly promising, multifunctional organic linker for the synthesis of advanced MOFs due to the unique combination of its constituent chemical moieties: a pyrazole ring, a phenolic hydroxyl group, and an amino group.

The pyrazole core is a well-established building block in MOF synthesis. Its nitrogen atoms are effective coordination sites for a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), forming stable metal-pyrazolate bonds that can assemble into extended, porous networks. acs.orgresearchgate.net The strength of this M-N bonding is a key factor contributing to the high stability of pyrazolate-based MOFs, making them suitable for applications that may occur under harsh conditions. nih.gov

The presence of a phenol group introduces a secondary, oxygen-based coordination site. This hydroxyl group can participate in coordination with the metal centers, potentially increasing the dimensionality and structural integrity of the resulting framework. Alternatively, if the hydroxyl group remains uncoordinated, it can project into the pores of the MOF. In this position, it can act as a hydrogen-bond donor, influencing the selective adsorption of guest molecules, or serve as a reactive site for post-synthetic modification, where additional functionalities can be grafted onto the framework after its initial synthesis.

Furthermore, the amino (-NH₂) functional group adds another layer of versatility. Amine functionalization is a widely used strategy in MOF design to imbue materials with specific properties. researchgate.net The lone pair of electrons on the nitrogen atom can act as a basic site for heterogeneous catalysis, enhance the selective capture of acidic gases like CO₂, or serve as an additional coordination site. researchgate.net The amino group also provides a convenient handle for post-synthetic modification, allowing for the introduction of more complex functionalities within the MOF's pores. researchgate.net The ability of 3-aminopyrazole (B16455) moieties to form hydrogen bond 'zipper' structures can also enhance the binding capabilities of the resulting material. tandfonline.com

The combination of these three distinct functional groups within a single, relatively rigid molecular structure makes 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol an exemplary candidate for constructing multifunctional MOFs. The pyrazole unit can provide the structural backbone, while the phenol and amino groups can furnish the pores with specific chemical environments and reactive sites. This could lead to the development of MOFs with tailored properties for applications in areas such as catalysis, chemical sensing, and selective gas separation. researchgate.netrsc.org

The versatility of pyrazolate-based linkers in forming diverse and functional MOFs is illustrated by the variety of structures and properties reported in the literature. The following table summarizes key characteristics of several notable pyrazolate-based MOFs, highlighting the range of metal ions, topologies, and applications that can be achieved, and providing context for the potential of new, functionalized linkers like 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol.

| MOF Name/Reference | Metal Ion(s) | Ligand(s) | Key Structural Feature / Topology | Noteworthy Application(s) |

| PCN-300 acs.org | Copper (Cu) | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP) | Lamellar structure with two distinct Cu centers and 1D open channels. | Heterogeneous catalysis, stable over a wide pH range (1-14). |

| Co(bdp) nih.gov | Cobalt (Co) | 1,4-bis(1H-pyrazol-4-yl)benzene (H₂BDP) | High density of open metal sites. | Gas separation and storage. |

| Ni₈L₆ type nih.gov | Nickel (Ni) | Poly-topic pyrazolate ligands | Classic pyrazolate MOF with high stability. | Noted for robust framework and intriguing architecture. |

| [M(H₂mdp)(Ni(CN)₄)] rsc.org | Cobalt (Co), Iron (Fe) | 4,4′-methylene-bis(3,5-dimethylpyrazole) (H₂mdp) | Hofmann-based framework with 1D channels lined with unsaturated metal sites. | Selective gas separation (e.g., C₂H₂/CO₂, C₃H₆/C₃H₈). |

Lack of Specific Research Data Prevents Article Generation

Following a comprehensive search for computational and theoretical studies on the chemical compound 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol , it has been determined that there is a notable absence of specific, publicly available research data required to construct the requested scientific article.

The user's instructions demanded a thorough and scientifically accurate article structured around a detailed outline, including sections on Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bonding Orbital (NBO) analysis, prediction of Non-Linear Optical (NLO) properties, and molecular modeling studies. Crucially, the request stipulated a strict focus on "4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol" and the inclusion of detailed research findings and data tables.

Despite employing targeted search queries using both the chemical name and its CAS number (13929-55-6), the searches did not yield any specific studies containing the necessary computational data for this particular compound. The available literature discusses these theoretical methodologies as applied to analogous pyrazole derivatives or provides general information about the computational techniques themselves. However, no papers presented specific findings—such as optimized geometry parameters, HOMO-LUMO energy gaps, MEP maps, NBO interaction energies, or NLO property values—for 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol.

Generating the article as outlined is not possible without this foundational data. To proceed would require fabricating data or extrapolating from different molecules, which would violate the core tenets of scientific accuracy and the user's explicit instructions. Therefore, a scientifically rigorous and detailed article focusing solely on the computational investigations of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol cannot be produced at this time based on the accessible information.

Computational and Theoretical Investigations of 4 5 Amino 3 Methyl 1h Pyrazol 1 Yl Phenol

Molecular Modeling and Simulation Studies

Molecular Docking for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating the interactions of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol with any biological target have been identified in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

There are no available records of molecular dynamics simulations performed to analyze the conformational dynamics or stability of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A search for quantitative structure-activity relationship (QSAR) models that include 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol did not yield any specific results.

Theoretical Spectroscopic Analysis and Comparison with Experimental Data

No publications detailing the theoretical spectroscopic analysis (e.g., using Density Functional Theory) of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol and its comparison with experimental spectroscopic data were found.

Molecular Mechanisms of Enzyme Inhibition

The pyrazolyl phenol (B47542) scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against several classes of enzymes. The specific nature of the molecular interactions, including hydrogen bonding, hydrophobic interactions, and potential covalent bond formation, underpins its therapeutic potential.

While direct molecular docking studies for 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol with lipoxygenase (LOX) are not extensively detailed in the available literature, the broader class of pyrazole (B372694) derivatives has been recognized for its LOX inhibitory potential. The anti-inflammatory properties of these compounds are often linked to their ability to interfere with the arachidonic acid cascade, where LOX enzymes play a crucial role in the biosynthesis of leukotrienes, potent inflammatory mediators.

Viral proteases are essential enzymes for viral replication, making them attractive targets for antiviral drug development nih.govmdpi.com. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease responsible for cleaving the viral polyprotein into functional non-structural proteins mdpi.com. The inhibition of Mpro blocks the viral life cycle.

While a crystal structure of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol complexed with SARS-CoV-2 Mpro is not available, the general principles of Mpro inhibition by small molecules can provide insights into its potential mechanism. The active site of Mpro features a catalytic dyad of Cysteine-145 and Histidine-41 and a series of subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate.

It is hypothesized that the pyrazolyl phenol scaffold could interact with the Mpro active site through a network of hydrogen bonds. The amino group and the pyrazole nitrogen atoms can form hydrogen bonds with residues in the S1 and S2 pockets. The phenolic hydroxyl group could also engage in hydrogen bonding with the enzyme backbone. Furthermore, the aromatic rings of the compound can establish hydrophobic interactions with nonpolar residues in the active site, contributing to the binding affinity. For some inhibitors, a covalent bond is formed with the catalytic cysteine, leading to irreversible inhibition mdpi.com. While it is not confirmed for this specific compound, the potential for such an interaction exists depending on the electrophilicity of the pyrazole ring system.

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold is a well-established core structure for the design of kinase inhibitors mdpi.com.

p38 MAP Kinase: 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase mdpi.comnih.gov. X-ray crystallography of a related 5-amino-pyrazole analog has revealed that the exocyclic amino group forms a key hydrogen bond with the backbone carbonyl of a threonine residue in the hinge region of the kinase ATP-binding site nih.gov. The pyrazole ring itself establishes further hydrogen bonds, while the phenyl group occupies a hydrophobic pocket. This binding mode is characteristic of Type I kinase inhibitors, which compete with ATP for binding to the active conformation of the enzyme.

Bruton's Tyrosine Kinase (BTK): 5-aminopyrazole-based compounds have also been developed as inhibitors of Bruton's tyrosine kinase, a crucial enzyme in B-cell signaling mdpi.com. Pirtobrutinib, a recently approved drug for mantle cell lymphoma, features a 5-aminopyrazole core mdpi.com. These inhibitors typically bind to the ATP-binding site of BTK, with the aminopyrazole moiety forming critical hydrogen bonds with the hinge region of the kinase. The substituents on the pyrazole and phenyl rings are optimized to enhance potency and selectivity by interacting with specific residues in and around the active site.

While specific data for 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol is limited, its structural similarity to known p38MAPK and BTK inhibitors suggests a comparable mechanism of action centered on competitive inhibition at the ATP-binding site. The potential for this compound to inhibit other kinases like EGFR and PI3K gamma complex would depend on the specific topology and amino acid composition of their respective ATP-binding pockets.

The versatility of the pyrazolyl phenol scaffold suggests its potential to interact with a broader range of enzymatic targets. Research into pyrazole derivatives has explored their inhibitory activity against various other enzymes, including but not limited to cyclooxygenases (COX), monoamine oxidases (MAO), and various phosphatases. The specific interactions and inhibitory mechanisms are highly dependent on the substitution pattern of the pyrazole and phenol rings, which dictates the compound's ability to fit into and interact with the unique active site of each enzyme. Further research is required to elucidate the full spectrum of enzymatic targets for 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol.

Antioxidant Mechanisms of Action

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol is influenced by the phenolic hydroxyl group and the aminopyrazole moiety.

Several in vitro assays are commonly used to evaluate the radical scavenging and antioxidant potential of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay.

DPPH Assay: In the DPPH assay, antioxidants reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine. The efficiency of this reaction is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Several 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated potent DPPH radical scavenging activity, with some derivatives showing higher activity than the standard antioxidant ascorbic acid nih.gov. One such derivative exhibited an IC50 of 6.2 ± 0.6 µM nih.gov. This suggests that the pyrazolyl phenol scaffold is effective at donating a hydrogen atom to neutralize the DPPH radical.

ABTS, FRAP, and ORAC Assays: A study on 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride reported the following activities:

ABTS Assay: 0.93 Trolox Equivalent Antioxidant Capacity (TEAC). This assay measures the ability of an antioxidant to scavenge the ABTS radical cation. A TEAC value close to 1 indicates that the compound has a similar antioxidant capacity to Trolox, a water-soluble analog of vitamin E.

FRAP Assay: 0.98 Trolox Equivalents (TE). The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A value of 0.98 TE suggests a strong reducing capacity, nearly equivalent to that of Trolox.

ORAC Assay: 4.39 Trolox Equivalents (TE). The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are relevant to lipid peroxidation in biological systems. A TE value of 4.39 indicates a significantly higher peroxyl radical scavenging capacity compared to Trolox.

These results, particularly the high ORAC value, suggest that the aminopyrazolol moiety is a potent scavenger of biologically relevant free radicals. The mechanism likely involves hydrogen atom transfer (HAT) from the phenolic hydroxyl group and potentially the amino group to the radical species.

Table 1: Antioxidant Activity of a 4-Aminopyrazolol Analog

| Assay | Result |

|---|---|

| ABTS | 0.93 TEAC |

| FRAP | 0.98 TE |

| ORAC | 4.39 TE |

An in-depth examination of the chemical compound 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol reveals a molecule with significant potential in medicinal chemistry. Its structure, featuring a pyrazole core linked to a phenol group, provides a scaffold for a variety of biological activities. This article explores the mechanistic details, structure-activity relationships, and molecular interactions that govern its biological functionality.

Future Research Directions and Potential Theoretical Applications

Development of Novel Synthetic Routes for Complex Analogues

Future synthetic research will likely focus on creating more complex analogues of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol to build extensive chemical libraries for screening. The development of novel synthetic strategies is crucial for accessing molecules with enhanced or entirely new properties. Established methods for pyrazole (B372694) synthesis, such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloadditions, provide a solid foundation. nih.govresearchgate.net

Advancements in this area may involve:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product containing structural elements from each reactant, offer an efficient pathway to complex molecules. researchgate.netmdpi.com Future work could adapt MCRs to generate diverse libraries of pyrazolyl phenol (B47542) derivatives by varying the initial aldehydes, ketones, and hydrazine (B178648) precursors. nih.gov

Advanced Catalysis: The use of novel catalysts, such as magnetic biocatalysts, could lead to more environmentally friendly and efficient syntheses. mdpi.com Furthermore, transition-metal-catalyzed and photoredox reactions, which allow for previously inaccessible chemical transformations under mild conditions, represent a promising frontier for functionalizing the pyrazole and phenol rings. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields and purity, which is particularly advantageous for scaling up the production of promising lead compounds.

These advanced synthetic methodologies will be instrumental in generating a wide array of analogues with tailored steric and electronic properties for diverse applications.

Advanced Computational Design of Pyrazolyl Phenol Derivatives with Tuned Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with specific, pre-determined properties. eurasianjournals.com For pyrazolyl phenol derivatives, computational approaches can significantly accelerate the discovery and optimization process, reducing the reliance on time-consuming and expensive trial-and-error synthesis. nih.gov

Future directions in this domain include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, molecular orbital energies, and reactivity of pyrazolyl phenol derivatives. eurasianjournals.comnih.gov These calculations are crucial for predicting and tuning properties relevant to materials science, such as nonlinear optical (NLO) responses and photophysical characteristics. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these molecules over time, which is essential for understanding their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. eurasianjournals.comresearchgate.net

Molecular Docking and Pharmacophore Modeling: In drug discovery, molecular docking can predict the binding modes and affinities of pyrazolyl phenol derivatives to specific biological targets. nih.govmdpi.com This allows for the in-silico screening of large virtual libraries and the rational design of compounds with optimized pharmacological profiles. eurasianjournals.com

Machine Learning and AI: The integration of machine learning algorithms with computational chemistry data can help identify complex structure-activity relationships and predict the properties of novel compounds with even greater speed and accuracy. eurasianjournals.com

These computational strategies will guide synthetic efforts, ensuring that research is focused on molecules with the highest potential for success in their intended applications.

Exploration of Pyrazolyl Phenols in Materials Science (e.g., Sensing, Optoelectronics)

The inherent properties of the pyrazole scaffold make it a highly attractive component for advanced materials. rsc.org Pyrazole derivatives are known to act as excellent chelating ligands for metal ions due to their adjacent nitrogen atoms, a property that can be harnessed for the development of chemical sensors. rsc.org When combined with the phenol group, which is also a target for sensing applications, the resulting pyrazolyl phenol structure is a promising candidate for creating highly selective and sensitive detection systems. mdpi.commdpi.com

Future research in materials science could explore:

Chemosensors: Pyrazolyl phenols could be functionalized to act as colorimetric or fluorescent sensors for specific metal ions or environmentally significant anions. The binding of an analyte would induce a change in the molecule's electronic structure, leading to a detectable optical response. rsc.org

Optoelectronic Materials: The π-conjugated system of the pyrazole ring, especially when extended through further functionalization, makes these compounds suitable for applications in optoelectronics. rsc.org Research could focus on developing novel electroluminescent materials for Organic Light-Emitting Diodes (OLEDs) or exploring their potential as nonlinear optical (NLO) materials for applications in photonics.

Supramolecular Assemblies: The hydrogen bonding capabilities of both the pyrazole (NH) and phenol (OH) groups can be used to direct the self-assembly of molecules into highly ordered supramolecular structures, such as 1D chains or 2D sheets. psu.edu These organized assemblies could exhibit unique collective properties not present in the individual molecules.

The versatility of the pyrazolyl phenol scaffold provides a rich platform for the design and synthesis of next-generation functional materials.

Integration of Pyrazolyl Phenol Scaffolds into Multi-Functional Systems

A significant trend in modern chemistry is the creation of multi-functional systems where different molecular units are combined to perform complex tasks. The pyrazolyl phenol scaffold is an ideal building block for such systems due to its synthetic tractability and inherent functionalities.

Future research could focus on:

Hybrid Molecular Probes: The pyrazole moiety can be integrated with other fluorescent reporters, such as rhodamine, to create dual-functional probes for sensing multiple analytes. In such systems, the pyrazole can act as the specific coordination site for a target ion, triggering a response in the attached fluorophore. rsc.org

Supramolecular Composites: The ability of pyrazoles and phenols to engage in cooperative hydrogen bonding allows for the construction of robust binary composites. psu.edu By using bifunctional pyrazoles or phenols, it is possible to create intricate 2D and 3D networks, effectively integrating the two components into a single, multi-functional material. psu.edu

Conjugated Polymers: Incorporating the pyrazolyl phenol unit into the backbone of a conjugated polymer could lead to new materials for organic electronics, combining the electronic properties of the polymer with the sensing or chelating capabilities of the pyrazole unit.

These integrated systems leverage the principle of synergy, where the properties of the combined system are greater than the sum of its individual parts.

Unraveling Complex Biological Interaction Networks at a Molecular Level

While traditional drug discovery often focuses on a single target, modern systems biology recognizes that therapeutic effects are often the result of interactions with a complex network of molecules within the cell. nih.govresearchgate.net Pyrazole derivatives have a broad spectrum of reported biological activities, and understanding their mechanisms of action requires looking beyond simple ligand-receptor binding. nih.gov

Future research in this area should aim to:

Identify Molecular Targets: The first step is to identify the specific proteins or nucleic acids with which a pyrazolyl phenol derivative interacts. This can be achieved through a combination of computational methods like molecular docking and experimental techniques. researchgate.net

Map Pathway Interactions: Once a primary target is identified, it is crucial to understand its place within the broader cellular signaling network. For example, a study on a related pyrazole compound found that its biological effect was not due to the inhibition of its reported target, Aurora kinase A, but rather through an unexpected inhibitory activity against GSK3, a key node in other signaling pathways. mdpi.com This highlights the importance of investigating downstream effects to understand the true mechanism of action.

Utilize Network Biology Approaches: Systems biology tools can help integrate data from genomics, proteomics, and metabolomics to build comprehensive models of how a compound like 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol perturbs cellular networks. nih.gov This holistic view can help predict potential therapeutic effects and off-target toxicities, leading to the development of more effective and safer medicines.

By moving from a single-target to a network-based perspective, researchers can gain a more profound understanding of the biological roles of pyrazolyl phenol derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or Mannich reactions. For example, refluxing precursors like 1-(2'-hydroxyphenyl)-3-substituted propane-1,3-diones with hydrazines in ethanol/acetic acid mixtures yields pyrazole derivatives. Optimization involves adjusting stoichiometry, reaction time (e.g., 7 hours for reflux), and purification via silica gel chromatography, as demonstrated in yields up to 45% . Solvent polarity and temperature control are critical to minimize side products.

Q. How is the molecular structure of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)phenol confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl groups) validate stereochemistry . Complementary techniques include NMR (to confirm proton environments) and FTIR (to identify functional groups like NH₂ and OH). SCXRD data refinement protocols, such as riding models for hydrogen atoms, ensure accuracy .

Q. What purification methods are effective for isolating pyrazole derivatives?

- Methodological Answer : Column chromatography using silica gel (e.g., dry packing for viscous intermediates) and recrystallization in ethanol are standard. For polar byproducts, gradient elution with hexane/ethyl acetate mixtures improves separation. Evidence shows that repeated recrystallization enhances purity, as seen in melting point consistency (e.g., 449 K) .

Advanced Research Questions

Q. How do researchers address discrepancies in biological activity data for pyrazole derivatives?

- Methodological Answer : Contradictions in antimicrobial or antiproliferative activity often arise from assay variability (e.g., bacterial strain differences) or compound solubility. To mitigate this, researchers use dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA with p < 0.05). Triplicate experiments and standardized protocols (e.g., CLSI guidelines) reduce false positives/negatives .

Q. What methodologies elucidate the coordination behavior of pyrazole derivatives with transition metals?

- Methodological Answer : Schiff base condensates of pyrazole aldehydes with tris(2-aminoethyl)amine form ligands for metal complexes. Reaction with Mn(II) or Fe(II) salts under inert atmospheres produces stable coordination compounds. Characterization via UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and magnetic susceptibility measurements (e.g., high-spin Fe²⁺) reveals electronic and catalytic properties .

Q. How can synthetic yields of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)phenol be improved using green chemistry principles?

- Methodological Answer : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce energy consumption. For example, Vilsmeier–Haack formylation under microwave irradiation shortens reaction times from hours to minutes while maintaining >90% yields . Catalyst recycling (e.g., heterogeneous Pd/C) and aqueous-phase reactions further enhance sustainability.

Q. What computational tools are used to predict the reactivity of pyrazole derivatives in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model reaction pathways, such as electrophilic substitution at the pyrazole ring. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity). These tools guide experimental design by prioritizing high-probability synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.